molecular formula C14H19BrN2O B5028843 2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide

2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No. B5028843
M. Wt: 311.22 g/mol
InChI Key: NLGFPEDAXCBZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as piperidines, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, resulting in an increase in inhibitory neurotransmission. This leads to a decrease in anxiety and depression-like behaviors in animal models. 2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to decrease the release of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its effects are well-characterized in animal models. However, there are also limitations to using 2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments. It has not been extensively studied in humans, and its potential side effects are not fully understood. Additionally, the exact mechanism of action is not fully understood, which may limit its potential use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide. One potential direction is the further study of its potential therapeutic applications, particularly in the treatment of anxiety, depression, and drug addiction. Another potential direction is the further study of its mechanism of action, which may lead to the development of more effective drugs with fewer side effects. Finally, the development of new synthetic methods for 2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide can be synthesized using a multistep process involving the reaction of 4-bromobenzaldehyde with methylamine, followed by the reaction with piperidine and acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(4-bromophenyl)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, as well as for its potential use in the treatment of drug addiction.

properties

IUPAC Name

2-(4-bromophenyl)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-17-8-6-13(7-9-17)16-14(18)10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGFPEDAXCBZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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